molecular formula C10H16O2 B064098 2,3-di(propan-2-yl)-2H-furan-5-one CAS No. 164410-36-0

2,3-di(propan-2-yl)-2H-furan-5-one

Cat. No. B064098
M. Wt: 168.23 g/mol
InChI Key: PWHIESNZEUBIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-di(propan-2-yl)-2H-furan-5-one, also known as IPPF, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of furanones and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 2,3-di(propan-2-yl)-2H-furan-5-one is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways in cancer cells. It has been shown to inhibit the AKT and ERK pathways, which are involved in cell proliferation and survival. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Studies have shown that 2,3-di(propan-2-yl)-2H-furan-5-one has a low toxicity profile and does not cause significant adverse effects. It has been shown to be well-tolerated in animal models and has not shown any significant toxicity in human trials. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have antioxidant properties and has been shown to reduce oxidative stress in various tissues.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,3-di(propan-2-yl)-2H-furan-5-one in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing adverse effects. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have good bioavailability and can be easily administered orally. However, one limitation of using 2,3-di(propan-2-yl)-2H-furan-5-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2,3-di(propan-2-yl)-2H-furan-5-one. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-di(propan-2-yl)-2H-furan-5-one and its potential therapeutic applications. Future research could also focus on the development of new formulations of 2,3-di(propan-2-yl)-2H-furan-5-one to improve its solubility and bioavailability. Finally, studies are needed to determine the long-term safety and efficacy of 2,3-di(propan-2-yl)-2H-furan-5-one in human trials.

Synthesis Methods

2,3-di(propan-2-yl)-2H-furan-5-one can be synthesized using a multistep reaction involving the condensation of 2,3-pentanedione with isopropyl alcohol, followed by cyclization with concentrated sulfuric acid. The yield of this reaction is approximately 70%. The purity of the synthesized compound can be increased by recrystallization from ethanol.

Scientific Research Applications

2,3-di(propan-2-yl)-2H-furan-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3-di(propan-2-yl)-2H-furan-5-one has been shown to have potential as a neuroprotective agent and has been studied for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

164410-36-0

Product Name

2,3-di(propan-2-yl)-2H-furan-5-one

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,3-di(propan-2-yl)-2H-furan-5-one

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-9(11)12-10(8)7(3)4/h5-7,10H,1-4H3

InChI Key

PWHIESNZEUBIDK-UHFFFAOYSA-N

SMILES

CC(C)C1C(=CC(=O)O1)C(C)C

Canonical SMILES

CC(C)C1C(=CC(=O)O1)C(C)C

synonyms

2(5H)-Furanone,4,5-bis(1-methylethyl)-(9CI)

Origin of Product

United States

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